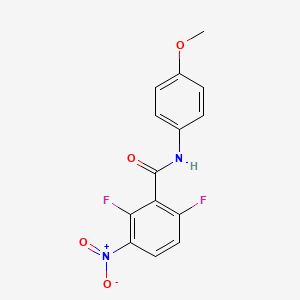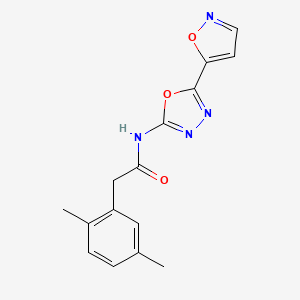
(3,4-二甲苯基)(4-((4-氟苯基)磺酰基)-6-甲基喹啉-3-基)甲苯酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound “(3,4-Dimethylphenyl)(4-((4-fluorophenyl)sulfonyl)-6-methylquinolin-3-yl)methanone” is a complex organic molecule that may be related to various pharmacologically active compounds. While the specific compound is not directly mentioned in the provided papers, the structural motifs present in the compound, such as the dimethylphenyl group and the quinolinyl methanone moiety, are found in compounds with known antimicrobial, antioxidant, and insect antifeedant properties, as well as potential therapeutic agents with anticancer, antibacterial, antifungal, anti-inflammatory, and immunomodulatory activities .
Synthesis Analysis
The synthesis of related compounds involves multi-step organic reactions. For instance, the synthesis of 3,4-dimethyl phenyl bicyclo methanones is achieved through an aqueous phase fly-ash catalyzed [4+2] cycloaddition Diels-Alder reaction, followed by cooling conditions to obtain yields greater than 60% . Another related compound, a tetrahydroquinolinyl derivative, is synthesized via a two-step procedure involving a Povarov cycloaddition reaction and subsequent N-furoylation processes . These methods highlight the importance of cycloaddition and cyclocondensation reactions in constructing complex bicyclic and heterocyclic structures.
Molecular Structure Analysis
The molecular structure of related compounds is characterized using various spectroscopic techniques. For example, the synthesized methanones' physical constants and spectral data, including IR, 1H, and 13C-NMR, are used for characterization . Additionally, X-ray diffraction data is employed to fully characterize the structure of a N-(2,4-diaryltetrahydroquinolin-1-yl) furan-2-carboxamide derivative . These techniques are essential for confirming the molecular structure and stereochemistry of complex organic compounds.
Chemical Reactions Analysis
The chemical reactivity of related compounds involves interactions with various biological targets. The antimicrobial and antioxidant activities of synthesized methanones are evaluated using bacterial and fungal strains and DPPH radical scavenging methods . Furthermore, the insect antifeedant activities are assessed using leaf disc bio-assay methods with larvae . These studies demonstrate the potential biological applications of these compounds and their interactions with living organisms.
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds are determined by their structural features. The presence of multiple functional groups, such as methanone, dimethylphenyl, and sulfonyl groups, can influence the solubility, stability, and reactivity of the compounds. The antimicrobial, antioxidant, and insect antifeedant properties suggest that these compounds have significant biological relevance, which is often related to their physical and chemical characteristics . The detailed NMR analysis of rotational isomerism in bicyclic amino acid derivatives also provides insights into the dynamic behavior of these molecules in solution .
科学研究应用
合成和材料特性
合成了一系列带有侧基 3,5-二甲苯基基团的聚(亚芳基醚砜),展示了 (3,4-二甲苯基) 衍生物在创造具有良好性质的材料中的用途,例如各向异性膜溶胀、高碱稳定性和良好的氢氧化物电导率。这些特性归因于侧基苄基-季铵基团,使这些材料适用于阴离子交换膜等应用 (Shi 等,2017)。类似地,另一项研究开发了具有多个苄基型季铵基侧基的聚(亚芳基醚砜),展示了它们在提高氢氧化物电导率和碱稳定性方面的潜力,这对于能量转换应用至关重要 (Shi 等,2017)。
抗氧化和抗肿瘤活性
对二苯甲烷衍生物(包括天然产物)的研究表明具有有效的抗氧化能力,表明 (3,4-二甲苯基) 衍生物在旨在减轻氧化应激的药物应用中具有潜力 (Balaydın 等,2010)。另一项关于 3-氨基-4-吗啉代-1H-吲唑-1-基(3-氟苯基)甲苯酮的研究强调了其对多种癌细胞系增殖的显着抑制作用,表明这些化合物在癌症治疗中的治疗潜力 (Tang & Fu,2018)。
分析化学应用
开发了一种新型基于四氢喹唑啉-2-胺的 Zn2+ 荧光传感器,展示了 (3,4-二甲苯基) 衍生物在环境监测和食品安全中的应用,通过检测水果中的 Zn2+ 离子 (Jinlai 等,2016)。
属性
IUPAC Name |
(3,4-dimethylphenyl)-[4-(4-fluorophenyl)sulfonyl-6-methylquinolin-3-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20FNO3S/c1-15-4-11-23-21(12-15)25(31(29,30)20-9-7-19(26)8-10-20)22(14-27-23)24(28)18-6-5-16(2)17(3)13-18/h4-14H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDFGCOXANHGKMS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=CN=C2C=C1)C(=O)C3=CC(=C(C=C3)C)C)S(=O)(=O)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20FNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3,4-Dimethylphenyl)(4-((4-fluorophenyl)sulfonyl)-6-methylquinolin-3-yl)methanone | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[(2-chlorophenyl)methyl]-2-[2-(4-methoxyphenyl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]acetamide](/img/structure/B2511415.png)

![2-[4-(Butylamino)quinazolin-2-yl]sulfanyl-1-(4-fluorophenyl)ethanone](/img/structure/B2511419.png)
![2-(Furan-2-yl)-5-((3-methoxyphenyl)(4-methylpiperazin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2511420.png)

![(Z)-ethyl 3-(2-methoxyethyl)-2-((thiophene-2-carbonyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2511422.png)



![2-[5-cyano-2,4-dioxo-3,4-dihydro-1(2H)-pyrimidinyl]ethyl 4-methylbenzenecarboxylate](/img/structure/B2511430.png)

![methyl 2-(5,7-dioxo-5,7-dihydro-6H-dibenzo[c,e]azepin-6-yl)benzoate](/img/structure/B2511434.png)
![7-benzyl-6-(((3-(p-tolyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-[1,3]dioxolo[4,5-g]quinazolin-8(7H)-one](/img/structure/B2511435.png)
